4-[(Dimethylcarbamoyl)methanesulfonyl]benzoic acid
Overview
Description
4-[(Dimethylcarbamoyl)methanesulfonyl]benzoic acid is an organic compound with the molecular formula C11H13NO5S and a molecular weight of 271.29 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a dimethylcarbamoyl group and a methanesulfonyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of 4-[(Dimethylcarbamoyl)methanesulfonyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid as the core structure.
Dimethylcarbamoylation: The benzoic acid is reacted with dimethylcarbamoyl chloride in the presence of a base such as triethylamine to introduce the dimethylcarbamoyl group.
Methanesulfonylation: The intermediate product is then treated with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonyl group.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
4-[(Dimethylcarbamoyl)methanesulfonyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(Dimethylcarbamoyl)methanesulfonyl]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(Dimethylcarbamoyl)methanesulfonyl]benzoic acid involves its interaction with specific molecular targets. The dimethylcarbamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The methanesulfonyl group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds to 4-[(Dimethylcarbamoyl)methanesulfonyl]benzoic acid include:
4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid: This compound has a similar structure but with a methylcarbamoyl group instead of a dimethylcarbamoyl group.
4-[(Ethylcarbamoyl)methanesulfonyl]benzoic acid: This compound features an ethylcarbamoyl group in place of the dimethylcarbamoyl group.
4-[(Dimethylcarbamoyl)ethanesulfonyl]benzoic acid: This compound has an ethanesulfonyl group instead of a methanesulfonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[2-(dimethylamino)-2-oxoethyl]sulfonylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-12(2)10(13)7-18(16,17)9-5-3-8(4-6-9)11(14)15/h3-6H,7H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLVLKBGAXBAMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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